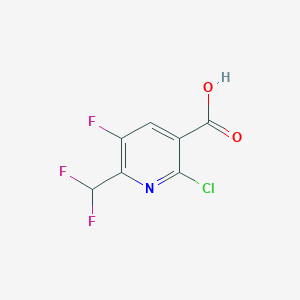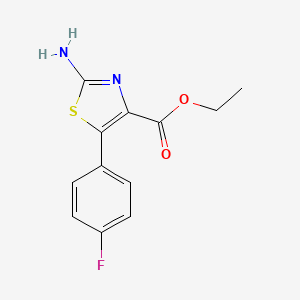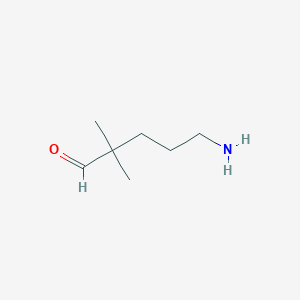
5-Amino-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,2-dimethylpentanal is an organic compound with the molecular formula C7H15NO. It is a derivative of pentanal, where the aldehyde group is substituted with an amino group and two methyl groups at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the reducing agent facilitating the conversion of the imine intermediate to the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to enhance the efficiency of the reductive amination process. The use of high-pressure hydrogenation techniques may also be explored to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 5-Amino-2,2-dimethylpentanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 5-Amino-2,2-dimethylpentanol.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Scientific Research Applications
5-Amino-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Amino-2,2-dimethylpentanal involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids or nucleotides. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,2-dimethylpentanol: The reduced form of 5-Amino-2,2-dimethylpentanal, where the aldehyde group is converted to an alcohol.
2,2-Dimethylpentanal: The parent compound without the amino group.
5-Amino-2,2-dimethylhexanal: A homologous compound with an additional carbon in the chain.
Uniqueness
This compound is unique due to the presence of both an amino group and an aldehyde group in its structure This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
5-amino-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H15NO/c1-7(2,6-9)4-3-5-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
SQOIWGXIXAKYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


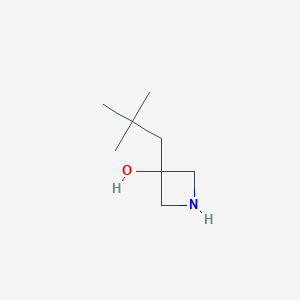
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)
![[1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)

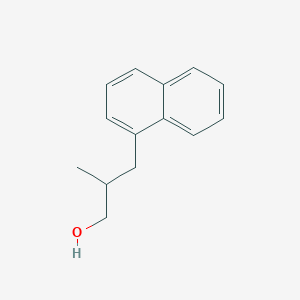
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
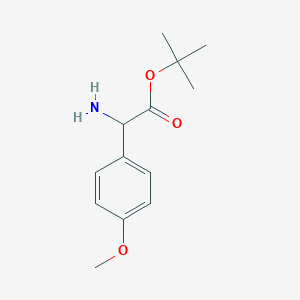
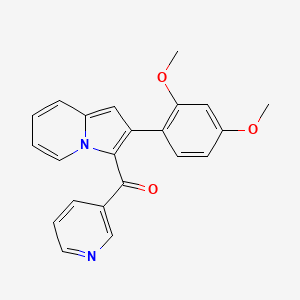
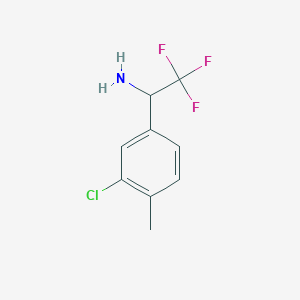
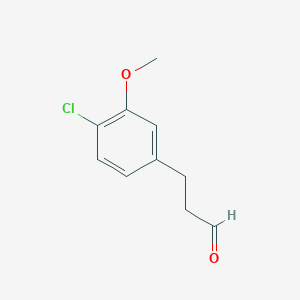
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
